Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate
Overview
Description
“Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
“Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate” is a liquid at room temperature. It has a molecular weight of 289.19 .Scientific Research Applications
Antibacterial Activity
Triazoles, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have explored their potential as antimicrobial agents, and this compound could contribute to combating bacterial infections.
Antifungal Properties
The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with antifungal activity . Investigating its effectiveness against fungal pathogens could be valuable.
Anticancer Research
Triazoles have been studied for their anticancer effects . Our compound’s unique structure warrants investigation into its potential as an anticancer agent. Researchers might explore its interactions with cancer cells and pathways.
Antioxidant Activity
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol motif has been linked to antioxidant properties . Understanding how this compound scavenges free radicals and protects against oxidative stress could be crucial.
Anti-Inflammatory Effects
While not explicitly mentioned in the literature, compounds with similar structures have shown anti-inflammatory activity . Investigating whether our compound exhibits such effects could be worthwhile.
Other Biological Properties
Explore additional biological properties associated with this compound. Consider its potential as an anticonvulsant or other therapeutic applications .
Safety and Hazards
The safety and hazards of a compound are typically determined by its physical and chemical properties, as well as its potential effects on human health and the environment. For “Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate”, the available safety information includes hazard statements such as H302, H315, H319, and H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 4-(4-bromophenyl)sulfanylpyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOMVKCUJJGJTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)SC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216581 | |
Record name | Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate | |
CAS RN |
400082-50-0 | |
Record name | Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400082-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[(4-bromophenyl)thio]-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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